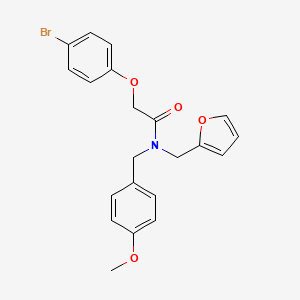![molecular formula C21H20ClN5O3S B11396465 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11396465.png)
5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole.
Thioether Formation: The triazole derivative is then reacted with a suitable thiol, such as thiourea, to introduce the sulfanyl group, forming 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl).
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with 2,5-dimethoxybenzohydrazide under dehydrating conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or antiviral activities. Its structural features suggest potential interactions with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism by which 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl and thiol groups but lacks the triazole and oxadiazole rings.
2,5-dimethoxybenzohydrazide: Contains the dimethoxyphenyl group but lacks the triazole and oxadiazole rings.
Uniqueness
The uniqueness of 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole lies in its combination of multiple heterocyclic rings and functional groups, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20ClN5O3S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
5-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20ClN5O3S/c1-4-27-20(13-5-7-14(22)8-6-13)24-25-21(27)31-12-18-23-19(26-30-18)16-11-15(28-2)9-10-17(16)29-3/h5-11H,4,12H2,1-3H3 |
InChI Key |
CRCKZAOBFSLHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC(=NO2)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396385.png)

![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide](/img/structure/B11396388.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11396393.png)
![N-(2-fluorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396396.png)


![6,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide](/img/structure/B11396413.png)
![2-[(3-methoxyphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11396417.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11396423.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11396427.png)
![3-(2-hydroxyphenyl)-4-phenyl-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396441.png)

![1-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11396449.png)
